MK-1775 was developed by Merck & Co. and is currently under investigation for its potential therapeutic applications in oncology. It is classified as a Wee1 kinase inhibitor and has shown promise in enhancing the efficacy of DNA-damaging agents in various cancer types, particularly those with p53 mutations .
The synthesis of MK-1775 involves multiple steps typical for small-molecule drug development. While specific proprietary methods may not be publicly disclosed, general synthetic strategies for similar compounds often include:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields and purities but are often proprietary.
MK-1775 has a well-defined molecular structure characterized by its ability to mimic ATP, allowing it to bind effectively to the active site of Wee1 kinase. The chemical formula is with a molecular weight of approximately 302.34 g/mol.
The three-dimensional conformation of MK-1775 allows it to fit into the ATP-binding pocket of Wee1, inhibiting its activity effectively .
MK-1775 primarily engages in competitive inhibition of Wee1 kinase activity. This inhibition leads to several downstream effects:
In vitro assays typically involve:
MK-1775 functions by inhibiting Wee1 kinase, which negatively regulates cell cycle progression by phosphorylating cyclin-dependent kinase 1 at Tyr15. This phosphorylation prevents premature entry into mitosis. By blocking this action, MK-1775 allows cells with damaged DNA to enter mitosis without proper repair, leading to apoptosis.
MK-1775 exhibits several notable physical and chemical properties:
These properties make MK-1775 suitable for various experimental applications in vitro and in vivo.
MK-1775 has been extensively studied for its potential applications in cancer therapy:
Research continues to explore combination therapies involving MK-1775 with other chemotherapeutic agents and its role in personalized medicine based on tumor genetics.
Wee1 orchestrates the G₂/M checkpoint by modulating CDK1 activity through inhibitory phosphorylation. Upon DNA damage, sensors like ATR and ATM activate effector kinases (CHK1/CHK2), which stabilize Wee1 and inhibit CDC25 phosphatases. This dual action maintains CDK1-Tyr15 phosphorylation, enforcing cell cycle arrest. Cancer cells exploit this pathway to evade apoptosis after genotoxic stress from chemotherapy or radiation. Critically, Wee1 also regulates replication origin firing during S-phase; its inhibition induces unscheduled origin licensing, leading to replication fork collapse and DNA double-strand breaks (DSBs). The accumulation of DSBs triggers mitotic catastrophe—a lethal consequence of premature mitotic entry with unrepaired DNA [3] [6] [9].
Table 1: Key Substrates and Functional Consequences of Wee1 Activity
Substrate | Phosphorylation Site | Biological Consequence | Therapeutic Implication |
---|---|---|---|
CDK1 (CDC2) | Tyr15 | Inactivation of CDK1-cyclin B complex | G₂/M arrest maintenance |
CDK2 | Tyr15 | S-phase checkpoint enforcement | Replication fork stabilization |
PKMYT1 | - | Compensation for Wee1 loss | Potential resistance mechanism |
Histone H2AX | Ser139 (γH2AX) | Marker of DNA damage | Pharmacodynamic indicator for Wee1 inhibition |
The tumor suppressor p53 governs the G₁/S checkpoint, enabling DNA repair before replication. In p53-mutant tumors (∼50% of all cancers), G₁ checkpoint loss shifts dependence to the G₂/M checkpoint for DNA repair. This creates a therapeutic window: Wee1 inhibition in p53-deficient cells forces premature mitosis with unrepaired DNA, causing mitotic catastrophe. Preclinical studies confirm that p53-deficient pancreatic, ovarian, and sarcoma cells exhibit heightened sensitivity to MK-1775. For example, p53-mutant sarcoma cell lines showed apoptotic cell death after MK-1775 treatment, while p53-wild-type cells sustained G₂ arrest [1] [5] [8]. However, recent evidence complicates this paradigm. In oral tongue squamous cell carcinoma (OTSCC), MK-1775 radiosensitized tumors regardless of TP53 status, suggesting alternative mechanisms like replication stress override p53 functionality. This indicates that p53 deficiency, while predictive, is not an absolute prerequisite for MK-1775 efficacy [8].
Table 2: Impact of p53 Status on MK-1775 Response in Solid Tumors
Tumor Type | p53 Status | MK-1775 Effect | Proposed Mechanism |
---|---|---|---|
Pancreatic adenocarcinoma | Deficient | Synergy with gemcitabine; tumor regressions | Abrogation of G₂ arrest; mitotic catastrophe |
Pancreatic adenocarcinoma | Wild-type | Minimal single-agent activity | Functional G₁ checkpoint redundancy |
Sarcoma | Mutant/deficient | Apoptosis induction | CDC2 activation; pH3 elevation |
OTSCC | Mutant or wild-type | Radiosensitization | DNA damage accumulation; lethal mitosis |
Pancreatic ductal adenocarcinoma (PDA) presents a compelling setting for Wee1 targeting due to its frequent p53 mutations (∼70%) and desmoplastic microenvironment, which impedes drug delivery. In patient-derived xenografts (PDXs) with p53 loss:
Beyond chemotherapy combinations, MK-1775 synergizes with epigenetic modifiers like the HDAC inhibitor panobinostat. Panobinostat downregulates CHK1—a kinase that phosphorylates CDC25, reinforcing CDC2-Tyr15 phosphorylation. In pancreatic cancer models, co-treatment with MK-1775 and panobinostat:
Table 3: MK-1775 Combination Efficacy in Pancreatic Cancer Models
Combination Therapy | Model System | Key Outcomes | Mechanistic Insights |
---|---|---|---|
MK-1775 + Gemcitabine | p53-deficient PDXs | 4.01-fold regression vs. gemcitabine; delayed tumor regrowth | ↓p-CDC2 (Tyr15); ↑pH3; ↑γH2AX |
MK-1775 + Panobinostat | BxPC-3 xenografts | Cooperative tumor suppression | CHK1 downregulation; CDK hyperactivation |
MK-1775 + Radiation | OTSCC cell lines | Enhanced apoptosis irrespective of p53 | Premature mitotic entry; replication stress |
These findings underscore MK-1775’s role as a chemo- and radio-sensitizer in aggressive malignancies. The convergence on CDC2 activation and mitotic catastrophe provides a unified mechanistic framework for its combinatorial efficacy.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7